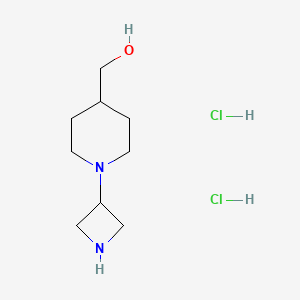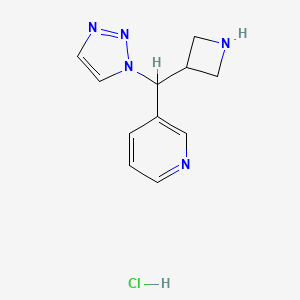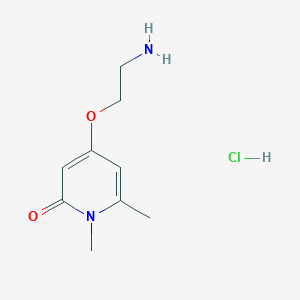
(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride
説明
(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride, also known as AZP-4-DHC, is an organic compound with a variety of scientific applications. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. AZP-4-DHC has been used in a variety of scientific applications, such as synthesis and biochemical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for AZP-4-DHC.
科学的研究の応用
Asymmetric Synthesis and Transformation
Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been synthesized and further transformed into functionalized compounds. These transformations showcase the utility of azetidine derivatives in creating structurally complex and chiral molecules, important for pharmaceutical synthesis (Dekeukeleire et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds related to "(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride" provides insights into the conformational preferences and interactions within these molecules. For example, studies on the crystal structure of similar compounds have elucidated their chair conformation and the tetrahedral geometry around sulfur atoms, highlighting the importance of structural analysis in understanding the physical and chemical properties of azetidine derivatives (Girish et al., 2008).
Drug Discovery Building Blocks
Azetidine-based isosteres, designed and synthesized as analogues of piperidine, piperazine, and morpholine, have demonstrated increased conformational flexibility and larger size. These characteristics suggest their potential utility as building blocks for lead optimization in drug discovery, providing a path for the development of new therapeutic agents (Feskov et al., 2019).
Advanced Synthetic Techniques
The development of novel synthetic methods using azetidine derivatives as intermediates demonstrates the adaptability and significance of these compounds in organic synthesis. This includes the creation of novel piperidines and diazepanes through innovative ring transformations and cyclization strategies, which are critical for the synthesis of complex organic molecules (D’hooghe et al., 2012).
Structural and Molecular Studies
In-depth structural and molecular analyses of azetidine derivatives, achieved through techniques like X-ray crystallography, provide essential information on their molecular geometry, confirming the utility of these compounds in detailed structure-activity relationship studies. Such analyses are crucial for the rational design of drugs and materials (Girish et al., 2008).
特性
IUPAC Name |
[1-(azetidin-3-yl)piperidin-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMFDLUZUNNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)







![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)




